![molecular formula C6H15N2O4P B14427387 N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine CAS No. 82155-22-4](/img/structure/B14427387.png)
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound contains an aminoethyl group, an ethoxy group, and a phosphoryl group attached to a glycine backbone. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine typically involves the reaction of glycine with phosphorylating agents in the presence of an aminoethyl group donor. One common method involves the use of ethyl phosphorodichloridate as the phosphorylating agent and ethylenediamine as the aminoethyl group donor. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminoethyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The aminoethyl group may interact with specific binding sites on proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-Aminoethyl)(hydroxy)phosphoryl]glycine
- N-[(2-Aminoethyl)(methoxy)phosphoryl]glycine
- N-[(2-Aminoethyl)(propoxy)phosphoryl]glycine
Uniqueness
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkoxy groups, leading to variations in their behavior and applications.
Eigenschaften
CAS-Nummer |
82155-22-4 |
|---|---|
Molekularformel |
C6H15N2O4P |
Molekulargewicht |
210.17 g/mol |
IUPAC-Name |
2-[[2-aminoethyl(ethoxy)phosphoryl]amino]acetic acid |
InChI |
InChI=1S/C6H15N2O4P/c1-2-12-13(11,4-3-7)8-5-6(9)10/h2-5,7H2,1H3,(H,8,11)(H,9,10) |
InChI-Schlüssel |
HJARQZSXMIPDQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCN)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
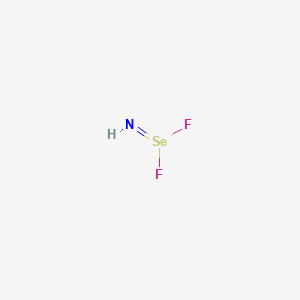

silane](/img/structure/B14427335.png)
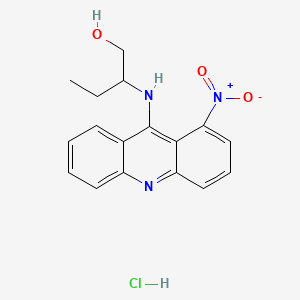

![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
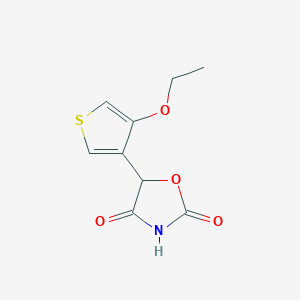
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
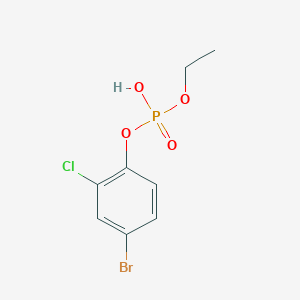
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
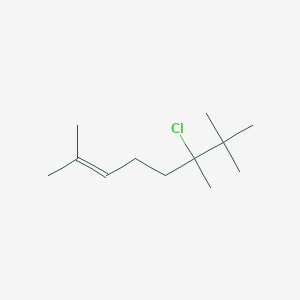
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)
